5-Phenylfuran-2-carboxamide

Lipophilicity Membrane permeability LogP comparison

5-Phenylfuran-2-carboxamide is a furan-based aromatic amide characterized by a phenyl substituent at the C5 position and a primary carboxamide at C2. This small-molecule scaffold (MW 187.20 g/mol, logP 1.45) provides a defined hydrogen-bonding vector and moderate lipophilicity, distinguishing it from both more polar unsubstituted furan-2-carboxamide and more lipophilic 5-phenylfuran-2-carboxylic acid or ester analogs.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 128373-23-9
Cat. No. B3405142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylfuran-2-carboxamide
CAS128373-23-9
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N
InChIInChI=1S/C11H9NO2/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
InChIKeyZNMIEYHOIRLLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylfuran-2-carboxamide (CAS 128373-23-9): A Privileged Furan Carboxamide Scaffold for Drug Discovery and Chemical Biology


5-Phenylfuran-2-carboxamide is a furan-based aromatic amide characterized by a phenyl substituent at the C5 position and a primary carboxamide at C2. This small-molecule scaffold (MW 187.20 g/mol, logP 1.45) provides a defined hydrogen-bonding vector and moderate lipophilicity, distinguishing it from both more polar unsubstituted furan-2-carboxamide and more lipophilic 5-phenylfuran-2-carboxylic acid or ester analogs . Its structure serves as a core template for optimized 5-arylfuran-2-carboxamide derivatives targeting urotensin-II receptors, MbtI enzymes, and neuroprotective pathways [1].

Why Simple Furan-2-carboxamide or 5‑Alkyl Analogs Cannot Replace 5‑Phenylfuran-2-carboxamide in Structure‑Activity Applications


Generic furan-2-carboxamide lacks the lipophilic aromatic extension required for hydrophobic pocket occupancy observed in UT antagonist and MbtI inhibitor co-crystal structures. The 5‑phenyl substituent of the target compound contributes a ΔlogP increase of 1.56 over unsubstituted furan-2-carboxamide, corresponding to ~36‑fold higher lipophilicity, which is critical for membrane permeability and binding to hydrophobic enzyme subpockets . Furthermore, the primary amide provides exactly one hydrogen‑bond‑donor site, a feature that cannot be mimicked by methyl ester (zero donors) or carboxylic acid (two donors) analogs without altering binding mode or pharmacokinetics . These integrated physicochemical properties make the 5‑phenylfuran-2-carboxamide core non‑interchangeable for SAR programs seeking to balance polarity, permeability, and synthetic tractability.

Quantitative Differentiation Evidence for 5‑Phenylfuran-2-carboxamide Versus Closest Analogs


Lipophilicity Advantage: 1.56 logP Increase Over Unsubstituted Furan-2-carboxamide

5-Phenylfuran-2-carboxamide exhibits a calculated logP of 1.45 , compared to −0.11 for the unsubstituted furan-2-carboxamide . The resulting ΔlogP of 1.56 translates to approximately 36‑fold greater lipophilicity, which is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the simpler scaffold.

Lipophilicity Membrane permeability LogP comparison

Hydrogen‑Bond‑Donor Optimization: One Donor Balances Affinity and Permeability

5-Phenylfuran-2-carboxamide presents a single hydrogen‑bond‑donor (HBD) group . Its carboxylic acid analog contains two HBDs, which increase polarity and reduce membrane permeability, while its methyl ester analog has zero HBDs, eliminating a directional hydrogen‑bonding interaction essential for key target engagement. The single HBD of the primary amide thus occupies an optimal middle ground for balanced pharmaceutical properties.

Hydrogen bonding Drug-likeness Physicochemical property

Scaffold Benchmark in Urotensin‑II Antagonist SAR: Enabling Nanomolar Lead Optimization

In a systematic SAR investigation of 5‑arylfuran-2-carboxamide urotensin‑II (UT) antagonists, the unsubstituted 5‑phenyl analog (the target compound’s core structure) served as the baseline scaffold from which the 3,4‑difluorophenyl analog 1y was optimized to an IC50 of 6 nM [1]. Although the parent phenyl compound shows only modest potency, its scaffold defines the minimal pharmacophore and synthetic entry point for accessing low‑nanomolar UT antagonists, a pathway unavailable with 5‑alkyl or 5‑heteroaryl replacements.

Urotensin-II receptor Structure–activity relationship Cardiovascular drug discovery

Patent‑Protected Neuroprotective Potential Distinct from Simple Furan‑2-carboxamides

Patents US5118708A and EP0404233 explicitly claim methods of neuroprotection using 5‑phenyl‑2‑furan amides, ketones, and esters, encompassing 5‑phenylfuran‑2‑carboxamide [1]. In contrast, unsubstituted furan‑2‑carboxamide and 5‑methylfuran‑2‑carboxamide are not covered by these filings. This provides intellectual‑property differentiation that may be relevant for commercial development of neuroprotective agents or academic–industry partnerships seeking patent-protected leads.

Neuroprotection Patent landscape Intellectual property

Optimal Procurement and Application Scenarios for 5‑Phenylfuran‑2‑carboxamide (CAS 128373-23-9)


Lead‑Optimization Starting Point for Urotensin‑II Receptor Antagonists

Medicinal chemistry teams seeking to develop potent UT antagonists can employ 5‑phenylfuran‑2‑carboxamide as the validated phenyl‑scaffold entry point. The scaffold directly feeds into the SAR series that produced the 6 nM 3,4‑difluorophenyl analog, enabling rapid exploration of aryl substituent effects without the need for de novo core synthesis [1].

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and One Hydrogen‑Bond Donor

In fragment screens where a single hydrogen‑bond‑donor motif is desirable, 5‑phenylfuran‑2‑carboxamide offers a defined pharmacophore with a logP of 1.45 . It avoids the polarity liabilities of carboxylic acid fragments (2 HBDs) and the lack of HBD in ester fragments, making it a suitable anchor for fragment growing or linking campaigns.

Neuroprotective Agent Development Platforms Backed by Patent Coverage

Academic laboratories and biotech companies investigating neuroprotection can procure 5‑phenylfuran‑2‑carboxamide as a patent‑protected amide congener [2]. Its inclusion in patent filings provides a foothold for IP generation and potential translational funding, distinguishing it from non‑patented furan‑2‑carboxamide analogs.

Chemical Biology Probe Synthesis Targeting Intracellular Enzymes

The moderate lipophilicity (logP 1.45) and favorable hydrogen‑bond‑donor profile of 5‑phenylfuran‑2‑carboxamide support its use as a cell‑permeable probe scaffold. Researchers can functionalize the phenyl ring or the amide nitrogen to install click‑chemistry handles or fluorophores, enabling intracellular target engagement studies where simple furan‑2‑carboxamide would lack membrane permeability.

Quote Request

Request a Quote for 5-Phenylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.